

(R)-Fluoxetine hydrochloride chemical properties

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Compound of Interest		
Compound Name:	(R)-Fluoxetine hydrochloride	
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An In-depth Technical Guide to the Chemical Properties of (R)-Fluoxetine Hydrochloride

Abstract

(R)-Fluoxetine hydrochloride is the (R)-enantiomer of fluoxetine hydrochloride, a widely recognized selective serotonin reuptake inhibitor (SSRI).[1] This document provides a comprehensive overview of its core chemical and physical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis. Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(R)-Fluoxetine hydrochloride is a white to off-white crystalline solid.[2][3] Its fundamental properties are summarized in the table below.



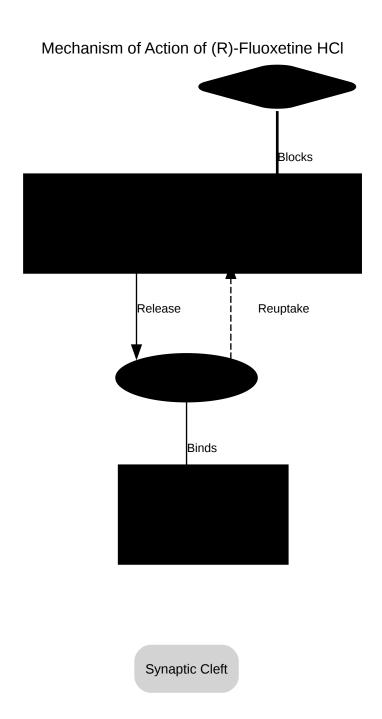
Property	Value	Source(s)
IUPAC Name	(3R)-N-methyl-3-phenyl-3-[4- (trifluoromethyl)phenoxy]propa n-1-amine;hydrochloride	[1]
Molecular Formula	C17H19CIF3NO	[4][5]
Molecular Weight	345.8 g/mol	[1][4][5]
Melting Point	126-129 °C	[4][5]
Boiling Point	395.1 °C at 760 mmHg	[4][5]
Appearance	White to almost white crystalline powder	[3][4]
Solubility	Water: Soluble (e.g., >10 mg/mL, 20 mg/mL)[4] Methanol: Freely soluble (>100 mg/mL)[3][6] Ethanol: Soluble (~12.5 mg/mL)[6][7] DMSO: Soluble (~12.5 mg/mL)[7] DMF: Soluble (~16 mg/mL)[7] Methylene Chloride: Sparingly soluble[3]	
рН	4.5 to 6.5 (0.2 g in 20 mL CO ₂ -free water)	[3]
CAS Number	114247-09-5	[4]

Mechanism of Action: Selective Serotonin Reuptake Inhibition

The primary therapeutic effect of fluoxetine is derived from its ability to selectively inhibit the reuptake of serotonin (5-HT) from the synaptic cleft.[8][9][10] By binding to and blocking the presynaptic serotonin transporter protein (SERT), (R)-fluoxetine increases the concentration and prolongs the availability of serotonin in the synapse.[8][10] This enhancement of serotonergic neurotransmission is believed to be the core mechanism behind its antidepressant



effects.[8][9] Fluoxetine shows a marked preference for the serotonin transporter over transporters for norepinephrine and dopamine.[7]



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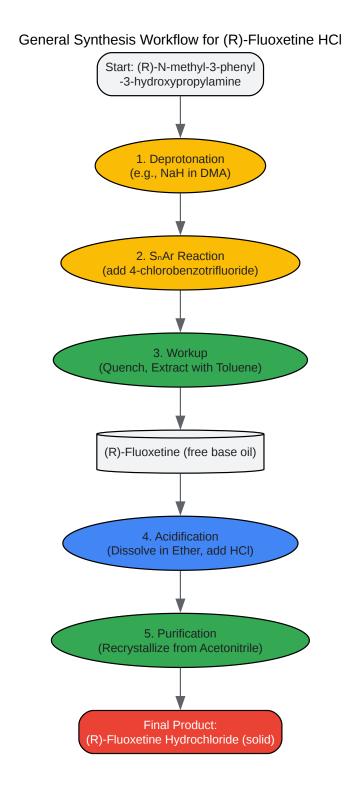


Caption: Signaling pathway of (R)-Fluoxetine at the synapse.

Experimental ProtocolsSynthesis

A common method for synthesizing (R)-Fluoxetine involves a nucleophilic aromatic substitution (SNAr) reaction.[11][12] The synthesis generally starts from (R)-N-methyl-3-phenyl-3-hydroxypropylamine. This intermediate is reacted with a base, such as sodium hydride, to form an alkoxide.[11] The subsequent addition of 4-chlorobenzotrifluoride results in the formation of the ether linkage, yielding (R)-fluoxetine free base as an oil.[11] The final hydrochloride salt is then prepared by acidifying the free base solution with hydrochloric acid, followed by recrystallization from a suitable solvent like acetonitrile to yield a pure, white solid.[11]





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Caption: Workflow for the synthesis of (R)-Fluoxetine HCl.



Analysis and Characterization

The purity, identity, and enantiomeric excess of **(R)-Fluoxetine hydrochloride** are typically confirmed using a combination of analytical techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of (R)-Fluoxetine HCl and quantifying any related substances or impurities.[3][13] Chiral HPLC columns can be employed to determine the enantiomeric excess.
- Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is used to identify and characterize impurities that may arise during the synthesis process.[13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H and ¹³C NMR: These techniques are used to confirm the chemical structure of the molecule.[11][14][15]
 - ¹⁹F NMR: Due to the trifluoromethyl group, ¹⁹F NMR is a powerful tool for quantitative analysis.[16] Chiral recognition agents can be used with ¹⁹F NMR to resolve the signals of the (R)- and (S)-enantiomers, allowing for precise determination of enantiomeric purity.[16]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as N-H, C-O, and aromatic C-H bonds, serving as a method of identification against a reference standard.[3][11]

Spectroscopic Data Summary

- ¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons on both phenyl rings, a multiplet for the methine proton, signals for the methylene groups of the propyl chain, and a singlet for the N-methyl group.[11]
- Mass Spectrometry (MS): The mass spectrum provides the molecular weight of the compound.[2]
- Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretch (amine salt), aromatic C-H stretch, C-O ether stretch, and C-F stretches from the trifluoromethyl



group.[11]

Conclusion

(R)-Fluoxetine hydrochloride is a well-characterized enantiomer of a clinically significant antidepressant. Its chemical and physical properties are well-defined, and its mechanism of action is centered on the selective inhibition of serotonin reuptake. The synthesis and analytical protocols are robust, allowing for the production and verification of this high-purity active pharmaceutical ingredient for research and development purposes.

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